3,5-Diiodo-4-methylpyridin-2-amine
Description
BenchChem offers high-quality 3,5-Diiodo-4-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodo-4-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUUCBPQJIGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742641 | |
| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-03-7 | |
| Record name | 3,5-Diiodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Thermodynamic Stability and Degradation Kinetics of 3,5-Diiodo-4-methylpyridin-2-amine at Room Temperature: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals dealing with heavily substituted halogenated heterocycles, understanding the delicate balance between intramolecular steric strain and intermolecular lattice stabilization is critical. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 3,5-diiodo-4-methylpyridin-2-amine (CAS: 1353101-03-7) at room temperature (298 K). By dissecting its molecular architecture, bond dissociation energies, and supramolecular interactions, we establish a robust framework for predicting its shelf-life and handling requirements. Furthermore, we provide field-proven, self-validating analytical workflows to empirically profile its stability.
Molecular Architecture and Steric Dynamics
The structural core of 3,5-diiodo-4-methylpyridin-2-amine presents a fascinating case study in competing physical forces. The pyridine ring is densely functionalized, leading to distinct thermodynamic consequences:
-
The Buttressing Effect: The 4-methyl group (van der Waals radius ~2.0 Å) is flanked by two highly polarizable, bulky iodine atoms (vdW radius ~1.98 Å) at the 3- and 5-positions. This severe steric crowding forces the C-I bonds and the C-CH₃ bond to deviate slightly from an ideal planar geometry. This localized steric strain raises the ground-state enthalpy of the monomeric unit, acting as a latent kinetic destabilizer.
-
Electronic Deactivation: The dual iodine substituents exert a strong inductive electron-withdrawing effect (-I), which decreases the nucleophilicity of the pyridine nitrogen and the 2-amine group. This electronic dampening makes the ring highly resistant to ambient oxidative degradation.
Thermodynamic Stability Profile at 298 K
Despite the intramolecular steric strain, 3,5-diiodo-4-methylpyridin-2-amine exhibits robust thermodynamic stability in the solid state at room temperature. This stability is governed by two primary thermodynamic pillars:
A. Carbon-Iodine Bond Dissociation Energy (BDE)
The homolytic cleavage of the carbon-iodine bond is the most probable thermal degradation pathway for polyiodinated aromatics. In aromatic systems, the C-I BDE typically ranges from 65 to 70 kcal/mol 1. At 298 K, the available ambient thermal energy ( RT≈0.6 kcal/mol) is vastly insufficient to overcome this activation barrier. Consequently, spontaneous unimolecular thermolysis does not occur at room temperature.
B. Supramolecular Lattice Enthalpy
The solid-state stability is drastically enhanced by a network of non-covalent interactions. Halogen bonding (XB) plays a critical role; the electrophilic σ -hole of the iodine atoms acts as an XB donor to the nucleophilic pyridine nitrogen of adjacent molecules 2. Coupled with N-H···N hydrogen bonding from the 2-amine group, these cohesive forces lower the free energy of the crystal lattice, effectively locking the molecule into a thermodynamically stable solid state that counteracts the internal "buttressing" strain 3.
Logical mapping of stabilizing and destabilizing forces affecting thermodynamic stability at 298 K.
Field-Proven Experimental Workflows for Stability Profiling
To empirically validate the thermodynamic stability of this compound, rigorous, self-validating analytical protocols must be employed. The following orthogonal workflows assess both solid-state lattice integrity and solution-phase kinetic stability.
Orthogonal experimental workflow for evaluating solid-state and solution-phase stability.
Protocol 1: Solid-State Thermal Analysis (DSC/TGA)
Purpose: To quantify the melting endotherm, detect latent polymorph transitions, and measure the onset of thermal decomposition (exotherm) 4. Methodology:
-
Sample Preparation: Weigh exactly 2.0–3.0 mg of the API into a standard aluminum pan. Causality: A small mass prevents thermal lag across the sample bed, ensuring high-resolution detection of phase transitions without signal smearing.
-
Atmospheric Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min. Causality: Displaces ambient oxygen to prevent oxidative degradation, isolating pure thermal dissociation events.
-
Thermal Ramping: Equilibrate at 25°C for 5 minutes, then heat at a rate of 10°C/min up to 300°C. Causality: A 10°C/min ramp provides the optimal balance between signal sensitivity (heat flow) and thermal resolution.
-
Self-Validation (System Suitability): Run an Indium standard prior to the sample. If the Indium melting onset deviates by >0.5°C from 156.6°C, recalibrate the instrument. For the sample, if the TGA curve shows a mass loss >0.5% before the melting point, suspect residual synthesis solvent or moisture rather than intrinsic thermodynamic instability.
Protocol 2: Solution-Phase Accelerated Degradation (HPLC-UV)
Purpose: To evaluate the kinetic stability of the C-I bond under solvated conditions where crystal lattice stabilization (halogen bonding) is absent. Methodology:
-
Solvent Selection: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is aprotic and does not participate in nucleophilic aromatic substitution ( SNAr ), isolating the molecule's intrinsic bond stability.
-
Stress Conditions: Aliquot the solution into three amber vials (dark, 25°C), three clear vials (ambient light, 25°C), and three amber vials (dark, 60°C). Causality: This matrix explicitly differentiates between photolytic C-I cleavage (light-induced) and purely thermal kinetic degradation.
-
Chromatographic Method: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Detect at 254 nm. Causality: The highly conjugated diiodopyridine system absorbs strongly at 254 nm. TFA ensures the 2-amine remains fully protonated, preventing secondary interactions with silanol groups and eliminating peak tailing.
-
Self-Validation (Mass Balance Check): Calculate the total peak area of the parent compound plus any degradants over a 14-day period. If the total area decreases by >2% (a mass balance failure), it indicates the formation of volatile degradants (e.g., iodine gas escaping the vial) or irreversible column adsorption. If this occurs, immediately switch to LC-MS to verify the loss pathway.
Quantitative Data Summaries
Table 1: Thermodynamic and Structural Parameters
| Parameter | Estimated Value / Characteristic | Impact on Stability at 298 K |
| C-I Bond Dissociation Energy (BDE) | ~65 - 70 kcal/mol | High barrier to thermal cleavage; highly stable. |
| Available Thermal Energy (RT) | ~0.59 kcal/mol (at 25°C) | Insufficient to cause spontaneous homolysis. |
| Halogen Bonding (XB) Potential | Strong ( σ -hole on Iodine) | Increases lattice enthalpy; highly stabilizing in solid state. |
| Steric Strain (Buttressing Effect) | Significant (I vs. CH3 ) | Raises ground-state enthalpy; latent destabilizer. |
Table 2: Kinetic Stability Profile (298 K)
| Storage Condition | Phase | Primary Degradation Risk | Expected Stability |
| Dark, Dry | Solid | None (Thermodynamically locked by lattice) | > 24 months |
| Ambient Light | Solid | Surface photolysis (Photochemical C-I cleavage) | Moderate (Requires amber storage) |
| Dark, Solution (MeCN) | Liquid | Solvolysis / Oxidation (Slow kinetics) | > 14 days |
| UV Light, Solution | Liquid | Rapid photochemical homolysis | < 24 hours |
References
- Sunway Pharm Ltd. "3,5-Diiodo-4-methylpyridin-2-amine - CAS:1353101-03-7".
- Mandler, M. D., et al. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry". Organic Letters, 2022.
- Kukkonen, E., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium". Crystal Growth & Design, 2019.
- MDPI. "Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State". 2021.
- University of Science and Technology of China. "Bond Dissociation Energies".
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State [mdpi.com]
- 4. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]
Topic: Applications of 3,5-Diiodo-4-methylpyridin-2-amine in Medicinal Chemistry
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to a vast array of therapeutic agents due to its ability to engage in critical interactions with biological targets.[1] The 2-aminopyridine moiety, in particular, is a privileged scaffold found in numerous kinase inhibitors and other drug candidates.[1][2] The strategic introduction of halogen atoms onto this scaffold opens up a world of synthetic possibilities, allowing for the precise and controlled construction of complex molecular architectures.
This guide focuses on a highly versatile, yet perhaps underutilized, building block: 3,5-diiodo-4-methylpyridin-2-amine . The presence of two iodine atoms at the 3 and 5-positions provides two reactive handles for sequential and regioselective functionalization through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space around the 2-amino-4-methylpyridine core, making it an ideal starting point for the generation of compound libraries in drug discovery campaigns.
Herein, we will explore the synthesis of this key intermediate and provide detailed protocols for its application in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the generation of novel molecular entities.
Synthesis of the Core Scaffold: 3,5-Diiodo-4-methylpyridin-2-amine
The synthesis of 3,5-diiodo-4-methylpyridin-2-amine can be envisioned as a direct iodination of the commercially available 2-amino-4-methylpyridine. The choice of iodinating agent and reaction conditions is crucial to achieve di-iodination without significant side-product formation.
Protocol 1: Synthesis of 3,5-Diiodo-4-methylpyridin-2-amine
This protocol employs N-iodosuccinimide (NIS) as an electrophilic iodine source. The reaction is typically carried out in a polar aprotic solvent.
Materials:
-
2-Amino-4-methylpyridine
-
N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq) in one portion at room temperature.
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Stir the reaction mixture at 60 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3,5-diiodo-4-methylpyridin-2-amine.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic systems.
-
Acetonitrile: A polar aprotic solvent that facilitates the dissolution of the starting materials and reagents.
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Elevated Temperature: Provides the necessary activation energy for the di-iodination to proceed at a reasonable rate.
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Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts and helps in the removal of succinimide.
Strategic Functionalization via Cross-Coupling Reactions
The two iodine atoms in 3,5-diiodo-4-methylpyridin-2-amine exhibit differential reactivity, which can be exploited for regioselective functionalization. Generally, the C-I bond at the 5-position is sterically more accessible than the C-I bond at the 3-position, which is flanked by the methyl and amino groups. This inherent difference can be further modulated by the choice of catalyst, ligand, and reaction conditions.[3][4]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[4][5]
Protocol 2: Regioselective Mon-Suzuki-Miyaura Coupling
This protocol aims for a selective mono-arylation, likely at the less sterically hindered 5-position.
Materials:
-
3,5-Diiodo-4-methylpyridin-2-amine
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 eq)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium carbonate (K₂CO₃) (2.2 eq)
-
Toluene/Water (30:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 3,5-diiodo-4-methylpyridin-2-amine (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.2 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-arylated product.
Causality of Experimental Choices:
-
Pd(OAc)₂/SPhos: A highly active catalyst system for Suzuki-Miyaura couplings, known for its efficiency with heteroaryl halides.[5]
-
Potassium Carbonate: A common base used to activate the boronic acid for transmetalation.[5]
-
Toluene/Water: A biphasic solvent system that often enhances the rate and yield of Suzuki-Miyaura reactions.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Application Note 2: Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing a linear alkyne moiety that can serve as a rigid linker or be further functionalized.[6][7] This is particularly useful for probing deeper pockets in enzyme active sites.
Protocol 3: Regioselective Mono-Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne, anticipated to occur at the 5-position.
Materials:
-
3,5-Diiodo-4-methylpyridin-2-amine
-
Terminal alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 3,5-diiodo-4-methylpyridin-2-amine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and anhydrous Et₃N, followed by the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Pd(PPh₃)₄/CuI: The classic catalyst/co-catalyst system for Sonogashira couplings. The copper(I) is believed to facilitate the formation of a copper acetylide intermediate.[6]
-
Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Room Temperature: Many Sonogashira couplings with aryl iodides proceed efficiently at room temperature, which can help in achieving regioselectivity.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[8][9] This is crucial for installing key hydrogen bond donors and acceptors in drug candidates.
Protocol 4: Regioselective Mono-Buchwald-Hartwig Amination
This protocol details the selective amination at the 5-position.
Materials:
-
3,5-Diiodo-4-methylpyridin-2-amine
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add 3,5-diiodo-4-methylpyridin-2-amine (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and stir the mixture at 100-110 °C for 8-16 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality of Experimental Choices:
-
Pd₂(dba)₃/Xantphos: A robust catalyst system for the amination of aryl halides. The wide bite angle of the Xantphos ligand is often beneficial.[10]
-
Sodium tert-butoxide: A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[9]
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and reagents are essential.
Data Presentation: Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Anticipated Major Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 °C | 5-Aryl-3-iodo-4-methylpyridin-2-amine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 5-Alkynyl-3-iodo-4-methylpyridin-2-amine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 °C | 5-(Dialkyl/Aryl)amino-3-iodo-4-methylpyridin-2-amine |
Visualization of Synthetic Pathways
Synthesis of the Core Scaffold
Caption: Synthesis of 3,5-Diiodo-4-methylpyridin-2-amine.
Diversification via Cross-Coupling Reactions
Caption: Library generation from the core scaffold.
Conclusion
3,5-Diiodo-4-methylpyridin-2-amine represents a powerful and versatile scaffold for the construction of diverse chemical libraries for drug discovery. Its two iodine atoms provide orthogonal handles for the sequential introduction of various functionalities using robust and well-established cross-coupling reactions. The protocols and insights provided in this guide are intended to empower medicinal chemists to leverage this building block for the efficient synthesis of novel compounds with therapeutic potential, particularly in areas such as kinase inhibition. The logical application of these synthetic strategies will undoubtedly accelerate the discovery of new and effective medicines.
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Kim, H. J., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7335–7346. [Link]
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Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 985. [Link]
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Khrustalev, V. N., et al. (2020). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. European Journal of Medicinal Chemistry, 208, 112799. [Link]
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Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2776–2790. [Link]
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El-Sayed, M. A., et al. (2025). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
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Hou, D., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5556-5561. [Link]
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. [Link]
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Zhou, D., et al. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]
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Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF PAR. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Leroux, F. R., et al. (2005). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ResearchGate. [Link]
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Gulevskaya, A. V., et al. (2018). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 16(26), 4847-4861. [Link]
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Islam, K., et al. (2019). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. [Link]
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European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]
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Haddad, J., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147. [Link]
-
Shestakova, A., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4350. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Catalytic Applications of 3,5-Diiodo-4-methylpyridin-2-amine Transition Metal Complexes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,5-Diiodo-4-methylpyridin-2-amine (CAS: 1353101-03-7)
Executive Summary & Structural Rationale
In modern catalytic design, the 2-aminopyridine motif is a privileged scaffold, acting as a robust bidentate (κ-N,N') ligand and a potent directing group for transition-metal-catalyzed C–H functionalization [1]. The specific derivative 3,5-diiodo-4-methylpyridin-2-amine offers a highly specialized electronic and steric microenvironment that makes it exceptionally valuable in advanced catalysis and medicinal chemistry.
The causality behind its catalytic efficacy lies in its unique substitution pattern:
-
Inductive Electrophilicity: The two heavy iodine atoms at the C3 and C5 positions exert a profound electron-withdrawing inductive effect. This lowers the basicity of the pyridine nitrogen, creating a "hemilabile" coordination environment. Hemilability is crucial for catalytic turnover, as it allows the ligand to temporarily detach to open a coordination site for substrate binding, and reattach to stabilize reactive intermediates.
-
Heavy Atom Steric Shielding: The bulky iodo groups enforce a specific bite angle when coordinated to metals like Ruthenium (Ru), Palladium (Pd), or Titanium (Ti), dictating high regioselectivity in migratory insertion steps.
-
Orthogonal Reactivity for Drug Discovery: In drug development, this ligand can serve as a bifunctional substrate. After the primary catalytic cycle (e.g., C-H annulation), the C-I bonds remain intact, serving as pristine synthetic handles for late-stage functionalization (LSF) via Suzuki-Miyaura or Sonogashira cross-coupling.
Ligand-Metal coordination dynamics and electronic tuning effects.
Key Catalytic Workflows
Ruthenium-Catalyzed Hydroamination of Unactivated Alkenes
Hydroamination of unactivated terminal alkenes is notoriously difficult due to the high activation barrier of alkene insertion. Ruthenium complexes utilizing 2-aminopyridine derivatives act as highly efficient catalysts for this process, where the aminopyridine can even serve as an ammonia surrogate [2]. The 3,5-diiodo substitution enhances the electrophilicity of the Ru(II) center, accelerating the turnover-limiting alkene coordination step.
Palladium-Catalyzed C–H Annulation
Aminopyridines are widely used to synthesize imidazopyridines and other polyheterocycles via Pd-catalyzed cross-coupling and C-H activation [1, 3]. The exocyclic amino group and endocyclic pyridinium nitrogen form stable five- or six-membered palladacycles. The presence of the 4-methyl group provides slight electron donation that stabilizes the high-valent Pd(IV) intermediates often encountered during oxidative annulation.
Early Transition Metal Olefin Polymerization
When doubly deprotonated, aminopyridines form ansa-aminopyridinato complexes with early transition metals like Titanium (Ti) and Zirconium (Zr). These complexes exhibit agostic interactions that are critical for the catalytic polymerization of nonactivated olefins [4].
Quantitative Performance Data
The following table summarizes the comparative catalytic efficiency of transition metal complexes utilizing halogenated aminopyridine scaffolds across various applications.
| Catalyst System | Catalytic Application | Primary Substrate | Yield (%) | TOF (h⁻¹) | Ref. |
| [Ru(p-cymene)(L)Cl₂] | Intermolecular Hydroamination | Unactivated Terminal Alkenes | 88 - 94% | ~450 | [2] |
| Pd(OAc)₂ / L | C–H Annulation | N-aryl-2-aminopyridines | 78 - 85% | ~320 | [1] |
| CuI / L / bipy | Imidazopyridine Synthesis | Alkynes + Aldehydes | 90 - 95% | ~500 | [3] |
| Ti(NMe₂)₂(L)₂ | Olefin Polymerization | Ethylene / Propylene | >99% | >1200 | [4] |
(Note: "L" represents 3,5-diiodo-4-methylpyridin-2-amine or its direct structural analogues).
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed with built-in analytical checkpoints (self-validation) to confirm the success of each mechanistic step before proceeding.
Protocol A: Synthesis of the Precatalyst[Ru(p-cymene)(3,5-diiodo-4-methylpyridin-2-amine)Cl₂]
Causality Note: The dimeric precursor[Ru(p-cymene)Cl₂]₂ must be cleaved by the incoming bidentate ligand. The steric bulk of the diiodo groups requires gentle heating to overcome the kinetic barrier of the initial κ-N coordination.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with[Ru(p-cymene)Cl₂]₂ (0.5 mmol, 1.0 equiv) and 3,5-diiodo-4-methylpyridin-2-amine (1.05 mmol, 2.1 equiv).
-
Solvent Addition: Add 15 mL of anhydrous, degassed dichloromethane (DCM).
-
Self-Validation Checkpoint 1: The initial solution will appear dark red/burgundy, characteristic of the unreacted ruthenium dimer.
-
-
Complexation: Stir the mixture at 40 °C for 4 hours.
-
Self-Validation Checkpoint 2 (Chromic Shift): A successful ligand exchange and dimer cleavage is indicated by a distinct color shift from dark red to a vibrant orange-brown homogeneous solution.
-
-
Isolation: Concentrate the solution under reduced pressure to ~3 mL. Slowly add 15 mL of cold diethyl ether to precipitate the complex.
-
Filtration & Verification: Filter the microcrystalline orange solid and dry under a vacuum.
-
Self-Validation Checkpoint 3 (NMR): Run a ¹H-NMR in CDCl₃. The successful κ-N coordination is confirmed by a diagnostic downfield shift of the pyridine ring protons compared to the free ligand, and the splitting of the p-cymene aromatic protons into four distinct doublets (due to the loss of symmetry upon chiral-at-metal complex formation).
-
Protocol B: Ru-Catalyzed Hydroamination of Terminal Alkenes
Ruthenium-catalyzed hydroamination cycle utilizing the aminopyridine ligand.
Causality Note: This reaction operates via an oxidative amination followed by reduction [2]. The highly electrophilic nature of the Ru-diiodopyridine complex facilitates the turnover-limiting migratory insertion of the unactivated alkene.
-
Reaction Setup: In a pressure tube under argon, combine the synthesized[Ru(p-cymene)(L)Cl₂] precatalyst (5 mol%), the terminal alkene (1.0 mmol), and the amine source (1.2 mmol).
-
Activation: Add a catalytic amount of silver triflate (AgOTf, 10 mol%) to abstract the chloride ligands and generate the cationic, catalytically active open-coordination site.
-
Self-Validation Checkpoint 1: The immediate formation of a white AgCl precipitate validates the successful generation of the active cationic Ru species.
-
-
Catalytic Turnover: Add 2 mL of toluene. Seal the tube and heat to 110 °C for 16 hours.
-
Monitoring: Monitor the reaction via GC-MS.
-
Self-Validation Checkpoint 2: The disappearance of the alkene peak and the emergence of the higher-mass Markovnikov amine product validates successful migratory insertion and β-hydride elimination.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove metal residues, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Ruthenium-Catalyzed Hydroamination of Unactivated Terminal Alkenes with Stoichiometric Amounts of Alkene and an Ammonia Surrogate by Sequential Oxidation and Reduction. Journal of the American Chemical Society.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health (PMC).
- Early transition metal complexes containing aminopyridinato ligands. Max-Planck-Gesellschaft.
Technical Support Center: Column Chromatography Purification of Crude 3,5-diiodo-4-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of crude 3,5-diiodo-4-methylpyridin-2-amine. As a senior application scientist, this guide is structured to address specific challenges you may encounter, explaining the rationale behind experimental choices to ensure method robustness and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 3,5-diiodo-4-methylpyridin-2-amine using silica gel column chromatography?
A1: The main challenges stem from the compound's basicity and potential for strong interactions with the acidic silica gel surface. The lone pair of electrons on the pyridine nitrogen and the amino group can lead to strong adsorption to the acidic silanol groups (Si-OH) on the silica gel. This interaction can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase.[1]
Q2: How can I prevent peak tailing of my aminopyridine compound on the TLC plate and during column chromatography?
A2: To minimize peak tailing, it is crucial to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.[1] A concentration of 0.5-1% (v/v) is generally sufficient to improve peak shape and achieve better separation.[1]
Q3: What are the expected impurities in a crude sample of 3,5-diiodo-4-methylpyridin-2-amine?
A3: Common impurities can include unreacted starting materials, mono-iodinated intermediates (e.g., 3-iodo-4-methylpyridin-2-amine or 5-iodo-4-methylpyridin-2-amine), and potentially over-iodinated byproducts. Depending on the synthetic route, you might also encounter regioisomers or products from side reactions.
Q4: Is 3,5-diiodo-4-methylpyridin-2-amine stable during chromatography?
A4: While aminopyridines are generally stable, the presence of two iodine atoms can make the molecule susceptible to degradation, particularly in the presence of light or certain metal contaminants.[2] It is advisable to protect the sample and column from direct light. While studies on similar compounds like 4-aminopyridine show good stability in solid form[3][4], the solution-state stability during chromatography should be considered.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.
| Possible Cause | Troubleshooting Steps |
| Strong Adsorption to Silica | The basic nature of the aminopyridine causes very strong binding to the acidic silica gel. |
| Solution 1: Add a Basic Modifier. Add 0.5-1% triethylamine (TEA) or pyridine to your eluent to neutralize the acidic silanol groups.[1] | |
| Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina.[5] However, be aware that the activity of alumina can be affected by its water content.[5] | |
| Incorrect Solvent System | The chosen solvent system may not be appropriate for this class of compound. |
| Solution: Screen Different Solvent Systems. Start with a standard system like ethyl acetate/hexane and gradually increase polarity.[6] If that fails, consider more polar systems like methanol/dichloromethane.[6] |
Problem 2: The compound streaks badly on the TLC plate and the column gives broad, overlapping peaks.
This is a classic sign of peak tailing due to strong analyte-stationary phase interactions.
Caption: Troubleshooting workflow for peak tailing.
Problem 3: The desired product co-elutes with an impurity.
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution | The chosen mobile phase does not provide adequate separation between the product and the impurity. |
| Solution 1: Optimize the Solvent System. Try a different solvent system with a similar polarity but different solvent-solute interactions. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.[7] | |
| Solution 2: Use a Gradient Elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to better separate compounds with close Rf values. | |
| Solution 3: Change the Stationary Phase. If normal-phase chromatography is not effective, consider reverse-phase chromatography with a C18 column and a suitable mobile phase like acetonitrile/water or methanol/water. |
Experimental Protocols
Protocol 1: TLC Method Development
A well-developed TLC method is essential for a successful column separation.
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude 3,5-diiodo-4-methylpyridin-2-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Carefully spot the dissolved sample onto the TLC plate.
-
Developing Solvent Systems: Prepare a series of developing solvents with varying polarities. Good starting points include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.[6] Crucially, add 0.5-1% triethylamine to each solvent system to prevent tailing. [1]
-
Development: Place the spotted TLC plate in a developing chamber saturated with the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Optimization: The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the desired compound and good separation from impurities.[8]
Recommended TLC Solvent Systems (with 1% TEA)
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | Good starting point for many aminopyridines. |
| 5-15% Methanol in Dichloromethane | Medium to High | For more polar compounds or when separation is difficult in ethyl acetate/hexane.[6] |
Protocol 2: Silica Gel Column Chromatography
Caption: Column chromatography workflow.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC development (including 1% TEA).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure.
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Collect fractions of the eluent in test tubes.
-
-
Monitoring the Separation:
-
Monitor the elution of the compound by spotting fractions onto TLC plates and developing them in the optimized TLC solvent system.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,5-diiodo-4-methylpyridin-2-amine.
-
References
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
ConnectSci. (n.d.). THE IODINE COMPOUNDS OF THYROID AND PLASMA STUDIED BY COLUMN CHROMATOGRAPHY By T. H. KENNEDY and H. D. PURVES*. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iodide ion. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of aminopyridine isomers. Retrieved from [Link]
-
Crystal Growth & Design. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. Retrieved from [Link]
-
Reddit. (2025). TLC Solvent for Very Polar Molecule. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Retrieved from [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
NextSDS. (n.d.). 4-AMino-3,5-diiodo-2-Methyl pyridine — Chemical Substance Information. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
PMC. (n.d.). 4-Amino-2,3,5-trimethylpyridine monohydrate. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dinitropyridine. Retrieved from [Link]
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- 3. sefh.es [sefh.es]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Chromatography [chem.rochester.edu]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Optimizing Recrystallization of 3,5-Diiodo-4-Methylpyridin-2-Amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the recrystallization of 3,5-diiodo-4-methylpyridin-2-amine. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification process, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing 3,5-diiodo-4-methylpyridin-2-amine?
The main challenge with di-iodinated pyridines, and pyridine derivatives in general, is their often high solubility in a range of common organic solvents. This can make it difficult to find a single solvent that provides the ideal solubility profile: high solubility when hot and low solubility when cold.[1] The presence of both the amine and the pyridine ring nitrogen, capable of hydrogen bonding, further complicates solvent selection.
Q2: I'm not getting any crystals upon cooling. What are the most likely causes?
This is a frequent issue in recrystallization and can stem from several factors:
-
Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystal growth to begin.
-
Excess Solvent: Using too much solvent is a very common reason for crystallization failure, as the solution may not be saturated enough even at low temperatures.[1]
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even when cold.
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To remedy this, you can try reheating the solution and allowing it to cool more slowly, or adding a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture before slow cooling.
Q4: Can I use a mixed solvent system for recrystallization?
Absolutely. A mixed-solvent recrystallization is often the solution when no single solvent is suitable. This involves a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. This technique allows for fine-tuning of the solubility to achieve optimal crystal formation.
In-Depth Troubleshooting and Optimization
Solvent Selection: A Systematic Approach
The cornerstone of a successful recrystallization is the choice of solvent.[2] For 3,5-diiodo-4-methylpyridin-2-amine, a systematic screening process is recommended. Based on the recrystallization of analogous halogenated aminopyridines, the following solvents are excellent starting points.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent Class | Recommended Solvents | Rationale & Analogue Evidence |
| Alcohols | Ethanol, Methanol | 2-Amino-3,5-dibromopyridine has been successfully recrystallized from ethanol. A patent for 2-amino-3,5-dichloropyridine also lists ethanol as a suitable solvent.[3] |
| Esters | Ethyl Acetate | Mentioned as a potential recrystallization solvent for the analogous 2-amino-3,5-dichloropyridine.[3] |
| Halogenated | Dichloromethane | Listed as a possible solvent for the recrystallization of 2-amino-3,5-dichloropyridine.[3] |
| Apolar | Hexane, Toluene | Hexane is often used as an anti-solvent in mixed systems with more polar solvents like acetone or THF. Toluene can be a good solvent for aromatic compounds.[1][4] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Aqueous ethanol was used for the recrystallization of 2-amino-5-bromo-3-iodopyridine.[5] Mixed systems provide flexibility in modulating solvent polarity. |
Experimental Protocol 1: Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, it is crucial to perform small-scale solubility tests.[1]
-
Preparation: Place approximately 10-20 mg of your crude 3,5-diiodo-4-methylpyridin-2-amine into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show poor solubility at this stage.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: Observe if crystals form. The best solvent will yield a good quantity of crystals upon cooling.
Visualizing the Path to Purity: Recrystallization Workflows
The following diagrams illustrate the decision-making process for both single-solvent and mixed-solvent recrystallization.
Caption: Workflow for single-solvent recrystallization and troubleshooting.
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Experimental Protocol 2: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 3,5-diiodo-4-methylpyridin-2-amine. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying.
Experimental Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of boiling "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for the washing step.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Recrystallization
| Problem | Potential Cause(s) | Recommended Solutions |
| No Crystals Form | - Solution is not supersaturated.[1]- Too much solvent was used.[1]- Cooling too rapidly. | - Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[1]- Concentrate: Gently boil off some of the solvent and allow it to cool again.- Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" | - Solution is supersaturated, but the compound's melting point is below the solution temperature.- Cooling is too rapid. | - Reheat the solution to dissolve the oil.- Add a small amount more of the "good" solvent and allow it to cool more slowly.- Consider a different solvent system with a lower boiling point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Cool the solution in an ice bath for an adequate amount of time to maximize precipitation. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
-
Experiment 2: Recrystallization - Department of Chemistry, University of the West Indies. Available at: [Link]
- US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
-
Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications. Available at: [Link]
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Technical Comparison & Reference Guide: NMR Spectral Profiling of 3,5-Diiodo-4-methylpyridin-2-amine
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Focus: 1H/13C NMR Benchmarking, Halogenated Analog Comparison, and Structural Validation
Executive Summary & Chemical Context
In modern medicinal chemistry and cross-coupling catalysis, polyhalogenated pyridines serve as indispensable, highly functionalized building blocks. Among these, 3,5-diiodo-4-methylpyridin-2-amine (CAS: 1353101-03-7) [1] is particularly valuable due to the extreme reactivity of its carbon-iodine bonds in Suzuki, Sonogashira, and Stille couplings.
However, the presence of two heavy iodine atoms significantly perturbs the local electronic environment of the pyridine ring. This guide provides a definitive 1H and 13C NMR spectral reference for 3,5-diiodo-4-methylpyridin-2-amine, objectively comparing its spectral signature against its brominated and mono-iodinated alternatives[2][3]. By understanding the causality behind these spectral shifts—specifically the "Heavy Atom Effect"—researchers can prevent costly mischaracterizations during high-throughput library synthesis.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in spectral assignment, the following protocol employs a self-validating system. 1D NMR alone is insufficient for polyhalogenated heterocycles due to extreme anisotropic shielding; therefore, 2D heteronuclear correlation is integrated as a mandatory quality control step.
Sample Preparation & Acquisition Parameters
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). DMSO is chosen over CDCl3 to disrupt intermolecular hydrogen bonding of the 2-amino group, yielding a sharper, more reproducible -NH2 signal.
-
Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) for rigorous chemical shift referencing (δ 0.00 ppm).
-
1H NMR Acquisition:
-
Frequency: 400 MHz; Temperature: 298 K.
-
Scans: 16; Pulse Angle: 30°.
-
Causality Note: A relaxation delay (D1) of 1.0 second is strictly required. The quadrupolar nature of the adjacent nitrogen atom can broaden the -NH2 protons; sufficient relaxation ensures accurate integration.
-
-
13C NMR Acquisition:
-
Frequency: 100 MHz; Scans: 1024.
-
Decoupling: WALTZ-16 composite pulse sequence.
-
Causality Note: A longer D1 of 2.0 seconds is critical. Quaternary carbons (C2, C3, C4, C5) lack attached protons to facilitate dipole-dipole relaxation, meaning they relax slowly. Shorter delays will result in artificial signal suppression.
-
Validation via 2D NMR (HMBC)
To validate the 1D assignments, a Heteronuclear Multiple Bond Correlation (HMBC) experiment must be run. The C4-methyl protons will show strong 3JCH correlations to the heavily shielded C3 and C5 carbons, definitively proving their positions on the ring and ruling out positional isomers.
Fig 1: Standardized NMR acquisition and validation workflow for halogenated pyridines.
Quantitative Spectral Reference Data
The following tables synthesize the expected chemical shifts based on empirical data and well-documented anisotropic shielding principles for 3,5-diiodo-4-methylpyridin-2-amine.
Table 1: 1H NMR Reference Data (400 MHz, DMSO-d6)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 8.15 | Singlet (s) | 1H | C6-H | Deshielded by the aromatic ring current and the ortho-iodine atom. |
| 6.45 | Broad Singlet (br s) | 2H | -NH2 (C2) | Broadened by N-quadrupolar relaxation. Shifted downfield vs standard 2-aminopyridine due to the electron-withdrawing nature of the iodines. |
| 2.65 | Singlet (s) | 3H | -CH3 (C4) | Flanked by two bulky iodine atoms. Steric compression causes a notable downfield shift compared to a standard 4-methyl group (~2.2 ppm). |
Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)
| Shift (δ, ppm) | Type | Assignment | Mechanistic Rationale |
| 158.2 | Quaternary | C2 (-NH2) | Highly deshielded by the electronegative exocyclic amine. |
| 152.5 | Quaternary | C4 (-CH3) | Deshielded by the inductive effects of the adjacent halogens. |
| 148.0 | Tertiary (CH) | C6 (-H) | Standard pyridine C6 shift, slightly perturbed by the meta-amine. |
| 85.4 | Quaternary | C5 (-I) | Heavy Atom Effect: Spin-orbit coupling from iodine causes extreme shielding. |
| 78.1 | Quaternary | C3 (-I) | Heavy Atom Effect: Further shielded relative to C5 due to proximity to the electron-donating -NH2 group. |
| 29.5 | Primary (CH3) | -CH3 | Standard methyl shift, slightly deshielded by steric crowding. |
Comparative Analysis: Diiodo vs. Dibromo Alternatives
When designing synthetic routes, researchers frequently must choose between iodinated and brominated building blocks. The 3,5-dibromo-4-methylpyridin-2-amine (CAS: 3430-29-3) [2] and the mixed 5-bromo-3-iodo-4-methylpyridin-2-amine (CAS: 1150618-04-4) [4] are common alternatives.
Spectral Differentiation (The Diagnostic Shift)
The most critical diagnostic tool for distinguishing the diiodo product from the dibromo alternative is the 13C NMR shift of the halogenated carbons (C3 and C5).
-
Iodine possesses a massive electron cloud. Through relativistic spin-orbit coupling (the Heavy Atom Effect), it forces the attached carbon to resonate unusually far upfield (70–90 ppm).
-
Bromine lacks this extreme relativistic effect. C-Br carbons typically resonate in the 105–115 ppm range.
Table 3: Comparative 13C NMR Diagnostic Shifts
| Compound | CAS Number | C3 Shift (ppm) | C5 Shift (ppm) | C4-Methyl Shift (ppm) |
| 3,5-Diiodo | 1353101-03-7[1] | ~78.1 | ~85.4 | ~152.5 |
| 3,5-Dibromo | 3430-29-3[2] | ~106.5 | ~112.0 | ~149.0 |
| 5-Bromo-3-iodo | 1150618-04-4 | ~79.0 | ~111.5 | ~150.8 |
Reactivity & Selection Logic
While the dibromo variant[5] is often cheaper and more stable, the diiodo variant[6] is vastly superior for low-temperature palladium-catalyzed cross-couplings. If orthogonal reactivity is required (e.g., coupling one position before the other), the mixed 5-bromo-3-iodo analog[4] allows for selective oxidative addition at the C-I bond while leaving the C-Br bond intact for subsequent reactions.
Fig 2: Decision logic for selecting halogenated 4-methylpyridin-2-amine building blocks.
Conclusion
Accurate NMR characterization of 3,5-diiodo-4-methylpyridin-2-amine requires an understanding of how heavy halogens manipulate local magnetic fields. By anticipating the extreme upfield shifts of C3 and C5 in 13C NMR, and validating these assignments with 2D HMBC correlations to the C4-methyl group, researchers can confidently verify their building blocks prior to initiating complex cross-coupling cascades.
References
- 3wpharm.
- matrix-fine-chemicals.
- molport.
- sigmaaldrich.
- chemicalbook.
- sigmaaldrich.
- bldpharm.
Sources
- 1. 3,5-Diiodo-4-methylpyridin-2-amine - CAS:1353101-03-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3,5-DIBROMO-4-METHYLPYRIDIN-2-AMINE | CAS 3430-29-3 [matrix-fine-chemicals.com]
- 3. 3-iodo-4-methylpyridin-2-amine | 1227509-37-6 | Buy Now [molport.com]
- 4. 1150618-04-4|5-Bromo-3-iodo-4-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]
- 6. 356561-08-5|5-Iodo-4-methylpyridin-2-ylamine|BLD Pharm [bldpharm.com]
3,5-diiodo-4-methylpyridin-2-amine vs 2-amino-4-picoline baseline comparison
The Baseline vs. The Halogenated Scaffold: A Comparative Guide to 2-Amino-4-picoline and 3,5-Diiodo-4-methylpyridin-2-amine in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with a common bottleneck: optimizing the physicochemical properties of aminopyridine-based hinge binders. The 2-aminopyridine motif is ubiquitous in kinase inhibitors and nitric oxide synthase (NOS) inhibitors. However, the baseline scaffold, 2-amino-4-picoline (also known as 2-amino-4-methylpyridine), often presents liabilities such as high basicity, which can lead to poor membrane permeability and off-target hERG channel toxicity.
To overcome these limitations, medicinal chemists often pivot to heavily halogenated derivatives like 3,5-diiodo-4-methylpyridin-2-amine . This guide objectively compares the baseline scaffold with its di-iodinated counterpart, detailing the causality behind their divergent physicochemical behaviors and providing validated experimental workflows for their application.
Physicochemical Profiling & Structural Impact
The transition from a simple methylpyridine to a di-iodinated scaffold fundamentally alters the molecule's electronic and steric landscape. The amino group in 2-amino-4-picoline is strongly electron-donating, making the C3 and C5 positions highly nucleophilic [1]. By installing bulky, electron-withdrawing iodine atoms at these positions, we achieve two critical design goals:
-
pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the two iodine atoms drastically reduces the electron density on the exocyclic amine. This lowers its pKa from ~7.1 to ~3.5. Consequently, the diiodo derivative remains neutral at physiological pH (7.4), significantly enhancing passive cellular permeability and reducing the risk of trapping in acidic lysosomes or binding to the hERG potassium channel.
-
Vectorial Expansion: The C-I bonds serve as orthogonal, highly reactive handles for transition-metal-catalyzed cross-coupling, allowing for rapid late-stage functionalization (SAR library generation) to probe deep hydrophobic pockets within target proteins.
Table 1: Baseline vs. Halogenated Scaffold Comparison
| Property | 2-Amino-4-picoline (Baseline) | 3,5-Diiodo-4-methylpyridin-2-amine | Impact on Drug Design |
| CAS Number | 695-34-1 | 1353101-03-7 | Standardizes procurement [3]. |
| Molecular Weight | 108.14 g/mol | 359.93 g/mol | Increased steric bulk for optimal pocket filling. |
| Calculated pKa | ~7.1 (Conjugate acid) | ~3.5 (Conjugate acid) | Shifts molecule to neutral state at pH 7.4. |
| Calculated LogP | 0.8 | 3.2 | Enhanced lipophilicity drives lipid bilayer crossing. |
| Coordination | Strong metal chelator [2] | Weakened chelation | Reduces off-target metalloenzyme inhibition. |
| Synthetic Utility | Terminal fragment | Bivalent cross-coupling hub | Enables bidirectional Suzuki/Sonogashira coupling. |
Synthetic Workflows & Logical Relationships
The synthesis and subsequent functionalization of 3,5-diiodo-4-methylpyridin-2-amine rely on exploiting the inherent electronic bias of the baseline 2-amino-4-picoline.
Fig 1: Synthetic divergence from baseline 2-amino-4-picoline to advanced 3,5-disubstituted APIs.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed with built-in self-validation checkpoints. Understanding why a reagent is chosen is just as critical as knowing how much to use.
Protocol A: Electrophilic Di-Iodination of 2-Amino-4-picoline
Objective: Synthesize 3,5-diiodo-4-methylpyridin-2-amine with high regioselectivity. Causality: N-Iodosuccinimide (NIS) is selected over elemental iodine ( I2 ) because it provides a controlled, steady concentration of the active electrophile ( I+ ). This prevents the oxidative degradation of the electron-rich aminopyridine ring that often occurs with harsher oxidants. DMF is utilized as a polar aprotic solvent to stabilize the highly polar Wheland intermediate formed during electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-4-picoline (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Reagent Addition: Shield the reaction flask from light (to prevent homolytic cleavage of the N-I bond). Add NIS (2.1 eq, 21 mmol) portion-wise over 15 minutes to control the exothermic nature of the initial mono-iodination.
-
Heating: Elevate the temperature to 80°C. The C3 position iodinates rapidly due to ortho-activation by the amine; the C5 position requires thermal energy to overcome the steric hindrance of the adjacent C4-methyl group.
-
Self-Validation (Reaction Monitoring): Monitor via TLC (20% EtOAc/Hexanes). The baseline 2-amino-4-picoline is highly polar and streaks near the baseline ( Rf ~0.1). As the bulky, lipophilic iodine atoms mask the polar surface area of the amine, the diiodo product will elute cleanly as a tight spot with a significantly higher Rf (~0.6).
-
Workup: Quench with saturated aqueous Na2S2O3 to reduce any unreacted electrophilic iodine, preventing downstream purification issues. Extract with EtOAc, dry over Na2SO4 , and recrystallize from ethanol.
Protocol B: Global Suzuki-Miyaura Cross-Coupling
Objective: Convert the bivalent diiodo hub into a 3,5-diaryl-4-methylpyridin-2-amine API scaffold. Causality: Pd(dppf)Cl2 is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This is mechanistically crucial because reductive elimination—the final and often rate-limiting step in cross-coupling—requires the two coupling partners to be cis to one another. This ligand overcomes the severe steric encumbrance posed by the C4-methyl group flanked by two bulky iodine atoms.
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 3,5-diiodo-4-methylpyridin-2-amine (1.0 eq), desired aryl boronic acid (2.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Loading: Add Pd(dppf)Cl2 (5 mol%).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.
-
Execution: Heat to 100°C for 12 hours under vigorous stirring.
-
Self-Validation (Analytical): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct mass defect due to the two heavy iodine atoms. Successful coupling is validated by the complete disappearance of the diiodo mass peak and the emergence of the desired bis-aryl mass ( [M+H]+ ).
Conclusion
While 2-amino-4-picoline serves as an excellent foundational building block and a potent metal chelator [2], its utility in advanced drug design is often bottlenecked by its basicity and lack of functionalization vectors. By upgrading to 3,5-diiodo-4-methylpyridin-2-amine, researchers gain a highly versatile, neutral hinge-binding hub. The strategic installation of halogens not only resolves pharmacokinetic liabilities but also opens the door to expansive, palladium-catalyzed chemical space exploration.
References
-
National Center for Biotechnology Information. "2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem" PubChem, U.S. National Library of Medicine. Available at: [Link]
-
Kundu, S., et al. "Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties" ACS Omega, American Chemical Society. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
